![molecular formula C14H18F3N3O3 B2647236 N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide CAS No. 2380141-80-8](/img/structure/B2647236.png)
N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide, also known as Compound A, is a novel small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Compound A has been shown to possess potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
The exact mechanism of action of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been shown to enhance the activity of regulatory T cells, which play a key role in controlling the immune response.
Biochemical and physiological effects:
In addition to its anti-inflammatory and immunomodulatory effects, N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A for laboratory experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanism of action of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A and to identify the specific diseases and conditions for which it may be most effective. Finally, clinical trials will be needed to determine the safety and efficacy of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A in humans.
Métodos De Síntesis
The synthesis of N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A involves several steps, including the preparation of key intermediates and the final coupling reaction. The process begins with the preparation of 3-(trifluoromethyl)pyridazine-6-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then coupled with N-(oxan-4-ylmethyl)propan-2-amine under appropriate conditions to yield N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A.
Aplicaciones Científicas De Investigación
N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been extensively studied in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In these models, N-(Oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide A has been shown to reduce inflammation and improve disease symptoms, suggesting that it may have therapeutic potential in these conditions.
Propiedades
IUPAC Name |
N-(oxan-4-ylmethyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c1-9(13(22)18-8-10-4-6-23-7-5-10)20-12(21)3-2-11(19-20)14(15,16)17/h2-3,9-10H,4-8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGBILHTMXAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOCC1)N2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxan-4-yl)methyl]-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2647153.png)
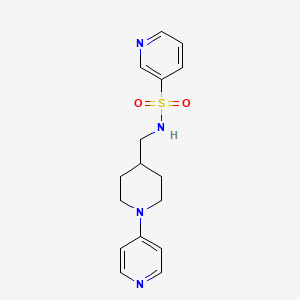
![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)

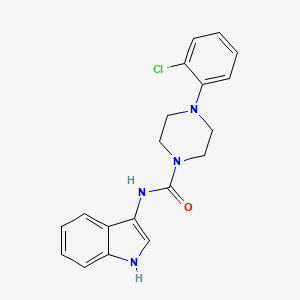
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2647165.png)
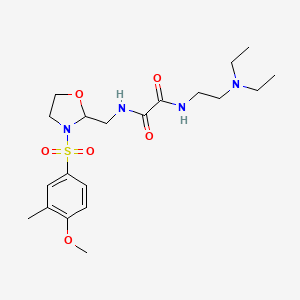

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2647169.png)
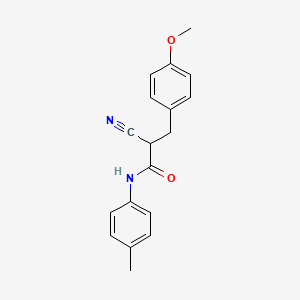
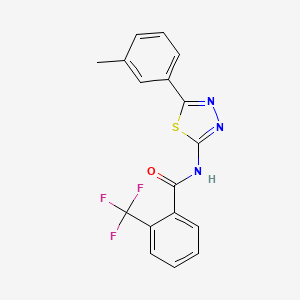
![5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2647174.png)
![3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2647175.png)
![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2647176.png)